molecular formula C12H9BrO3 B11847092 2-Bromo-3-ethoxynaphthalene-1,4-dione CAS No. 62452-74-8

2-Bromo-3-ethoxynaphthalene-1,4-dione

Cat. No.: B11847092
CAS No.: 62452-74-8
M. Wt: 281.10 g/mol
InChI Key: FXXUJODTQLWMFS-UHFFFAOYSA-N
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Description

2-Bromo-3-ethoxynaphthalene-1,4-dione is a chemical compound that belongs to the class of naphthoquinones. Naphthoquinones are known for their diverse biological activities and are widely used in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a bromine atom at the second position, an ethoxy group at the third position, and a quinone structure at the 1,4 positions on the naphthalene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-ethoxynaphthalene-1,4-dione typically involves the bromination of 3-ethoxynaphthalene-1,4-dione. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like chloroform or carbon tetrachloride. The reaction conditions usually involve refluxing the mixture for several hours to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and brominating agents, and the reaction is carried out in large reactors with controlled temperature and pressure conditions to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-ethoxynaphthalene-1,4-dione undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The quinone structure can be reduced to the corresponding hydroquinone using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation Reactions: The compound can undergo oxidation to form higher oxidation state products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like ethanol or methanol under reflux conditions.

    Reduction Reactions: Sodium borohydride or lithium aluminum hydride are commonly used as reducing agents. The reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used. The reactions are carried out in acidic or basic media depending on the desired product.

Major Products Formed

    Substitution Reactions: Products include various substituted naphthoquinones depending on the nucleophile used.

    Reduction Reactions: The major product is the corresponding hydroquinone.

    Oxidation Reactions: Higher oxidation state products such as naphthoquinone derivatives.

Scientific Research Applications

2-Bromo-3-ethoxynaphthalene-1,4-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound exhibits biological activities such as antibacterial and antifungal properties, making it useful in the development of new antimicrobial agents.

    Medicine: Due to its biological activities, it is being investigated for potential therapeutic applications, including anticancer and antiviral treatments.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-3-ethoxynaphthalene-1,4-dione involves its interaction with cellular components. The compound can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can damage cellular structures. It can also interact with enzymes and proteins, inhibiting their function and leading to cell death. The molecular targets and pathways involved include the inhibition of key enzymes in metabolic pathways and the disruption of cellular redox balance.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dibromonaphthoquinone: Similar in structure but with two bromine atoms.

    2-Bromo-3-hydroxynaphthalene-1,4-dione: Similar but with a hydroxyl group instead of an ethoxy group.

    2-Bromo-3-methoxynaphthalene-1,4-dione: Similar but with a methoxy group instead of an ethoxy group.

Uniqueness

2-Bromo-3-ethoxynaphthalene-1,4-dione is unique due to the presence of the ethoxy group, which can influence its reactivity and biological activity. The ethoxy group can affect the compound’s solubility, stability, and interaction with biological targets, making it distinct from other similar compounds.

Properties

CAS No.

62452-74-8

Molecular Formula

C12H9BrO3

Molecular Weight

281.10 g/mol

IUPAC Name

2-bromo-3-ethoxynaphthalene-1,4-dione

InChI

InChI=1S/C12H9BrO3/c1-2-16-12-9(13)10(14)7-5-3-4-6-8(7)11(12)15/h3-6H,2H2,1H3

InChI Key

FXXUJODTQLWMFS-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=O)C2=CC=CC=C2C1=O)Br

Origin of Product

United States

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